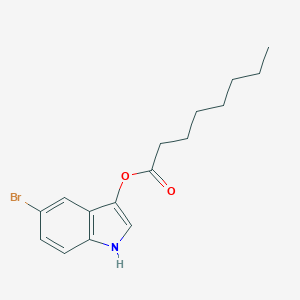

5-溴-1H-吲哚-3-基辛酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-bromo-1H-indol-3-yl octanoate” is an esterase chromogenic substrate with C8 specificity . Upon cleavage, it produces a blue precipitate .

Molecular Structure Analysis

The molecular structure of “5-bromo-1H-indol-3-yl octanoate” is represented by the formula C16H20BrNO2 .

Chemical Reactions Analysis

The compound “5-bromo-1H-indol-3-yl octanoate” is a substrate for esterase with C8 activity . When cleaved, it yields a blue precipitate .

Physical And Chemical Properties Analysis

“5-bromo-1H-indol-3-yl octanoate” is a crystalline compound with a melting point of 271.4 °C .

科学研究应用

Biotechnological Production

Indole, a core component of 5-Bromo-3-indoxyl caprylate, is a signaling molecule produced by bacteria and plants . It has value for flavor and fragrance applications, for example, in the food industry or perfumery . Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .

Detection of Esterase Activity

5-Bromo-3-indoxyl caprylate can be employed in assays to detect the activity of esterases, lipases, and other related enzymes . This aids in the diagnosis and understanding of various enzymatic disorders and diseases .

Diagnosis of Bacterial Vaginosis

5-Bromo-3-indoxyl caprylate is a bioluminescent substrate that is used in the diagnosis of bacterial vaginosis .

Enzyme Substrate

This compound is also used as an enzyme substrate, chromogenic substrate, and chemiluminescent substrate for the detection of ATP (adenosine triphosphate) .

Detection of Pathogenic Salmonella Species

Since Salmonella, and some species of Klebsiella and Enterobacter, produce caprylate esterase, the 5-bromo-6-chloro-3-indoxyl caprylate chromogenic substrate is suitable for the detection of pathogenic Salmonella species in food .

Lac Gene Detection Systems

Although not directly related to 5-Bromo-3-indoxyl caprylate, its close relative 5-Bromo-3-indolyl beta-d-galactopyranoside is used in Lac gene detection systems in immunoblotting, immunocytochemical, and histological applications . It’s also used as a chromogenic substrate suitable for identification of lac- (+) bacterial colonies .

作用机制

Target of Action

The primary target of 5-Bromo-3-indoxyl caprylate is esterase enzymes . Esterases are a broad class of enzymes that catalyze the cleavage and formation of ester bonds. They play a crucial role in a variety of biological processes, including the metabolism of lipids and proteins.

Mode of Action

5-Bromo-3-indoxyl caprylate acts as a chromogenic substrate for esterase enzymes . When cleaved by these enzymes, it produces a blue precipitate . This color change allows for the detection and quantification of esterase activity in a given sample.

Biochemical Pathways

It is known to be involved in the detection of atp (adenosine triphosphate) in biochemistry . ATP is a key molecule in cellular metabolism, serving as the primary energy currency of the cell.

Result of Action

The cleavage of 5-Bromo-3-indoxyl caprylate by esterase enzymes results in a blue precipitate . This color change provides a visual indication of esterase activity, making it a valuable tool for biochemical research. It has been used in the diagnosis of bacterial vaginosis .

Action Environment

The action of 5-Bromo-3-indoxyl caprylate can be influenced by various environmental factors. For instance, it is recommended to store the compound at temperatures below -15°C and protect it from light to maintain its stability . The compound’s efficacy may also be affected by the pH and temperature of the environment in which it is used.

未来方向

Indole derivatives, such as “5-bromo-1H-indol-3-yl octanoate”, have diverse pharmacological activities . They have been extensively explored as potential anti-tubercular agents or drugs . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that indole derivatives, including “5-bromo-1H-indol-3-yl octanoate”, may have potential applications in the development of new drugs .

属性

IUPAC Name |

(5-bromo-1H-indol-3-yl) octanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO2/c1-2-3-4-5-6-7-16(19)20-15-11-18-14-9-8-12(17)10-13(14)15/h8-11,18H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMJWOASOGSCSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CNC2=C1C=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564412 |

Source

|

| Record name | 5-Bromo-1H-indol-3-yl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1H-indol-3-yl octanoate | |

CAS RN |

133950-69-3 |

Source

|

| Record name | 5-Bromo-1H-indol-3-yl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B162418.png)

![(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B162421.png)